molecular formula C18H20N2O B2361928 N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide CAS No. 2411230-20-9

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide

Cat. No.: B2361928
CAS No.: 2411230-20-9
M. Wt: 280.371
InChI Key: YHZABZFRZGIJHE-UHFFFAOYSA-N
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Description

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized carbazole derivatives, while reduction may yield reduced carbazole derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a carbazole core with an alkyne moiety makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-4-6-17(21)20(3)16-8-5-7-13-14-11-12(2)9-10-15(14)19-18(13)16/h9-11,16,19H,5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZABZFRZGIJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CCCC2=C1NC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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